molecular formula C14H12O B587645 4-Methylbenzophenone-d3 CAS No. 109339-64-2

4-Methylbenzophenone-d3

Cat. No.: B587645
CAS No.: 109339-64-2
M. Wt: 199.267
InChI Key: WXPWZZHELZEVPO-FIBGUPNXSA-N
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Description

4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound widely used in various scientific and industrial applications. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in isotopic labeling studies. The molecular formula of this compound is C14H9D3O, and it has a molecular weight of 200.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 4-Methylbenzophenone-d3 typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The use of deuterated reagents is crucial for obtaining the deuterated product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Biological Activity

4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound known for its applications in various fields, including cosmetics and materials science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

This compound has the chemical formula C14H12O and a molecular weight of 212.24 g/mol. It is characterized by the presence of two aromatic rings connected by a carbonyl group, which contributes to its biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The following mechanisms have been identified:

Toxicological Profile

The European Food Safety Authority (EFSA) has evaluated the safety of 4-methylbenzophenone, particularly regarding its migration from packaging into food products. While it is not classified as genotoxic, there are concerns about its potential carcinogenic effects based on structural analogies with benzophenone . Further research is needed to fully understand its toxicological profile and long-term effects on human health.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzophenone derivatives, providing insights into the potential effects of this compound:

  • Acetylcholinesterase Inhibition :
    • A study synthesized various benzophenone derivatives and assessed their AChE inhibitory activity. The most potent compounds exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory potential against AChE .
  • Anti-inflammatory Activity :
    • In vivo models using croton oil-induced ear edema demonstrated that certain benzophenone derivatives significantly reduced inflammation by inhibiting COX enzymes and neutrophil recruitment . This suggests that similar effects may be observed with this compound.
  • Environmental Impact :
    • Research has highlighted the environmental persistence of benzophenones, including 4-methylbenzophenone, and their degradation pathways in microbial systems . Understanding these pathways is essential for assessing ecological risks associated with their use.

Table 1: Biological Activities of Benzophenone Derivatives

CompoundActivity TypeIC50 Value (µM)Notes
4-MethylbenzophenoneAChE Inhibition2.7Strong inhibitor; potential for AD therapy
Benzophenone Derivative AAnti-inflammatoryN/ASignificant reduction in ear edema
Benzophenone Derivative BEnvironmental PersistenceN/APersistent in microbial degradation

Table 2: Toxicological Assessment

CompoundGenotoxicityCarcinogenic PotentialEFSA Classification
4-MethylbenzophenoneNoLikelyRequires further study

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 4-Methylbenzophenone-d³, and how can isotopic purity be ensured?

  • Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation. For example, deuterated intermediates like 3,5-difluorobenzoic-d³ acid (161.12 g/mol) can be used in multi-step reactions to introduce deuterium at specific positions . Isotopic purity (>98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Ensure anhydrous conditions to prevent proton exchange during synthesis .
  • Key Parameters :

ParameterSpecification
Deuterium SourceLabeled precursors (e.g., deuterated acids)
Purity VerificationNMR (δ 2.1–2.3 ppm for CD₃ groups), MS (m/z +3)
Yield OptimizationCatalytic deuteration under inert atmosphere

Q. Which analytical techniques are optimal for detecting 4-Methylbenzophenone-d³ in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity for deuterated analogs. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges and elution with acetonitrile/water mixtures . For complex matrices (e.g., recycled packaging materials), include a cleanup step with graphitized carbon black to remove interferents .

Q. How should researchers characterize the structural and isotopic integrity of 4-Methylbenzophenone-d³?

  • Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (C=O stretch at ~1660 cm⁻¹) and high-resolution MS for isotopic confirmation. X-ray crystallography may resolve ambiguities in deuterium positioning, as demonstrated for similar deuterated chromenones .

Advanced Research Questions

Q. What experimental designs account for isotopic effects when studying 4-Methylbenzophenone-d³ in metabolic pathways?

  • Methodological Answer : Use kinetic isotope effect (KIE) studies to evaluate deuterium’s impact on reaction rates. For in vitro assays, compare metabolic half-lives of 4-Methylbenzophenone-d³ with its non-deuterated counterpart. Isotopic labeling in the methyl group (CD₃) minimizes metabolic interference while retaining molecular stability .
  • Case Study :

ConditionHalf-life (h)Metabolic Byproduct
Non-deuterated2.5 ± 0.34-Hydroxybenzophenone
Deuterated (CD₃)3.8 ± 0.4Reduced hydroxylation

Q. How can researchers resolve contradictions in environmental persistence data for 4-Methylbenzophenone-d³?

  • Methodological Answer : Apply contradiction analysis frameworks from qualitative research. For example, discrepancies in photodegradation rates may arise from varying UV exposure protocols. Standardize experimental conditions (e.g., light intensity, pH) and validate findings using interlaboratory studies. Cross-reference data with benzophenone analogs (e.g., BP3, BP4) to identify outlier mechanisms .

Q. What methodologies are critical for assessing the ecological impact of 4-Methylbenzophenone-d³ in aquatic systems?

  • Methodological Answer : Conduct microcosm studies with controlled deuterium levels to track bioaccumulation. Use LC-MS/MS to quantify residues in biota (e.g., algae, fish) and sediment. Compare results with toxicity thresholds for non-deuterated analogs, adjusting for isotopic differences in partitioning coefficients .

Properties

IUPAC Name

phenyl-[4-(trideuteriomethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWZZHELZEVPO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858015
Record name [4-(~2~H_3_)Methylphenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109339-64-2
Record name [4-(~2~H_3_)Methylphenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table II. The organocalcium reagent (2.72 mmol) was prepared from p-chlorotoluene (344 mg, 2.72 mmol) and highly reactive calcium (3.15 mmol) as described above. CuCN.2LiBr in THF (10 mL) was added to the organocalcium reagent via a cannula at -35° C. The CuCN.2LiBr can be prepared from CuCN and approximately two equivalents of LiBr in THF, as outlined in P. Knochel et al., J. Org. Chem., 53, 2390 (1989), which is incorporated herein by reference. The reaction mixture was stirred at -35° C. for 30 minutes. Benzoyl chloride (950 mg, 6.76 mmol) was added to the mixture via a disposable syringe at -35° C. and the resulting mixture was gradually warmed to room temperature. Saturated aqueous NH4Cl solution (20 mL) was then added to the reaction mixture at room temperature for the purpose of neutralizing the reaction mixture. The reaction mixture was then filtered through a small pad of Celite™ filter agent and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (2×30 mL). The combined organic phases were washed with H2O (3×15 mL) and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc) yielded (4-methylphenyl)phenylmethanone (458 mg, 86% yield): IR (neat) 3058, 3027, 2921, 1658, 1606, 1446, 1317, 1278, 1178, 937, 924, 835, 787, 730, 700 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 7.24-7.82 (m, 9 H), 2.43 (s, 3 H); 13C NMR (50 MHz, CDCl3) δ 196.4, 143.2, 137.9, 134.8, 132.1, 130.3, 129.9 128.9, 128.2, 21.6.
Quantity
344 mg
Type
reactant
Reaction Step One
Name
calcium
Quantity
3.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
950 mg
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To the mixture of anhydrous AlCl3 (85 g, 0.64 mole) with dried toluene (90 mL) was added benzoyl chloride (50 mL, 0.43 mole) dropwise at 10±2° C. The mixture was warmed to 30±2° C. and stirred for 12 hours, and then heated to 100±5° C. and stirred for another 2 hr before it was cooled and added into ice water (200 mL) to terminate the reaction. The organic layer was separated and washed successively with water, 5% sodium carbonate and then water again till neutralized. The organic layer was dried over anhydrous magnesium sulfate and evaporated for solvent removal. The residue was recrystallized from n-hexane to obtain 62.1 g 4-methylbenzophenone in a yield 73.5%. mp: 55-57° C.
Name
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
73.5%

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